molecular formula C22H20BrN3O B379391 4-BROMO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE

4-BROMO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE

Cat. No.: B379391
M. Wt: 422.3g/mol
InChI Key: WJXGGMZGKGIAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-BROMO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE” is a synthetic organic compound that features a benzimidazole core, a phenoxyethyl group, and a bromophenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-BROMO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Phenoxyethyl Group: The benzimidazole core can be alkylated using 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of Bromophenyl Group: The final step involves the reaction of the intermediate with 4-bromoaniline under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenoxyethyl group.

    Reduction: Reduction reactions could target the nitro groups if present or the benzimidazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Potential use as antibiotics or antifungal agents.

    Anticancer Agents: Investigation into its ability to inhibit cancer cell growth.

    Anti-inflammatory Agents: Potential to reduce inflammation in various conditions.

Industry

    Pharmaceuticals: Development of new drugs.

    Agriculture: Potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antimicrobial Activity: May involve inhibition of bacterial cell wall synthesis or disruption of microbial DNA.

    Anticancer Activity: Could involve inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine
  • N-(4-fluorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine

Uniqueness

The presence of the bromophenyl group may confer unique electronic properties or steric effects, potentially leading to different biological activities or chemical reactivity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C22H20BrN3O

Molecular Weight

422.3g/mol

IUPAC Name

4-bromo-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline

InChI

InChI=1S/C22H20BrN3O/c23-17-10-12-18(13-11-17)24-16-22-25-20-8-4-5-9-21(20)26(22)14-15-27-19-6-2-1-3-7-19/h1-13,24H,14-16H2

InChI Key

WJXGGMZGKGIAHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Br

Origin of Product

United States

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